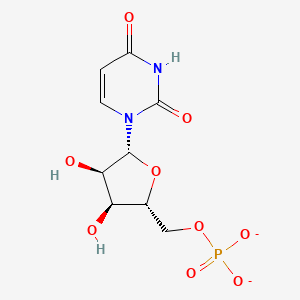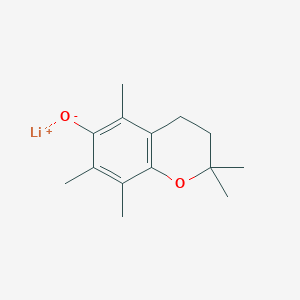
Ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate is an organic compound with the molecular formula C11H10F3IO3 It is characterized by the presence of an ethyl ester group, an iodo substituent, and a trifluoromethyl group attached to a phenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate typically involves the reaction of 2-iodo-5-(trifluoromethyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenoxy moiety can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxyacetates.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)ethanol.
Applications De Recherche Scientifique
Ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate is primarily determined by its ability to interact with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to penetrate biological membranes more effectively. The phenoxy moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The iodo group can also participate in halogen bonding, further influencing the compound’s interactions with its molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(2-bromo-5-(trifluoromethyl)phenoxy)acetate
- Ethyl 2-(2-chloro-5-(trifluoromethyl)phenoxy)acetate
- Ethyl 2-(2-fluoro-5-(trifluoromethyl)phenoxy)acetate
Uniqueness
Ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate is unique due to the presence of the iodo substituent, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodo group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for various applications in chemistry, biology, and industry .
Propriétés
Formule moléculaire |
C11H10F3IO3 |
|---|---|
Poids moléculaire |
374.09 g/mol |
Nom IUPAC |
ethyl 2-[2-iodo-5-(trifluoromethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H10F3IO3/c1-2-17-10(16)6-18-9-5-7(11(12,13)14)3-4-8(9)15/h3-5H,2,6H2,1H3 |
Clé InChI |
BXNSDJOYELPKRY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C=CC(=C1)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826669.png)

![(6S,8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11826672.png)
![[(4aS,6S,7S,7aR)-6-[bis(2-cyanoethyl)phosphoryl-hydroxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B11826678.png)
![Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B11826686.png)

![Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-](/img/structure/B11826696.png)



